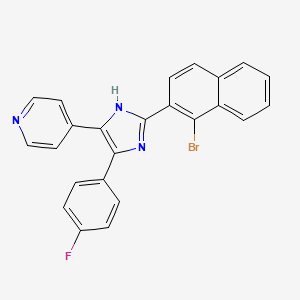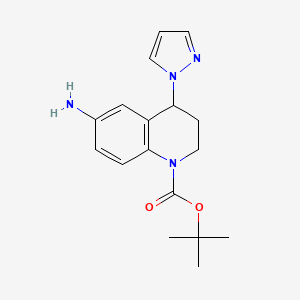
tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic amines This compound features a quinoline core structure substituted with an amino group, a pyrazolyl group, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the amino group and the pyrazolyl group. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
Preparation of Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Introduction of Pyrazolyl Group: The pyrazolyl group can be introduced through a cyclization reaction involving hydrazine and a 1,3-diketone.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyrazolyl group can be reduced to form pyrazoline derivatives.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for ester substitution include alcohols and acid catalysts.
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Pyrazoline derivatives.
Substitution Products: Various esters or carboxylic acids.
Applications De Recherche Scientifique
Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrazolyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-quinoline-1-carboxylate: Similar structure but lacks the dihydroquinoline moiety.
Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1-carboxylate: Similar structure but lacks the tert-butyl ester group.
Uniqueness
Tert-butyl 6-amino-4-(1H-pyrazol-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H22N4O2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
tert-butyl 6-amino-4-pyrazol-1-yl-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)20-10-7-15(21-9-4-8-19-21)13-11-12(18)5-6-14(13)20/h4-6,8-9,11,15H,7,10,18H2,1-3H3 |
Clé InChI |
OWFORCCLZBFYES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C2=C1C=CC(=C2)N)N3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


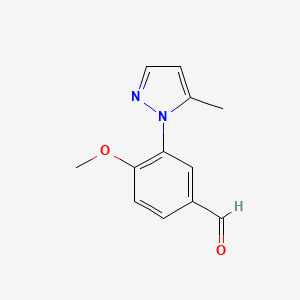
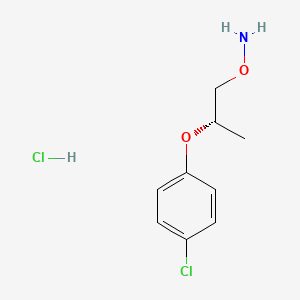
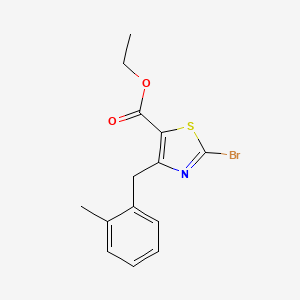
![2-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13087240.png)
![Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate](/img/structure/B13087242.png)

![Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13087252.png)
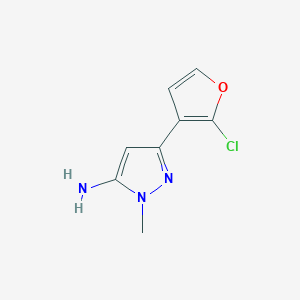
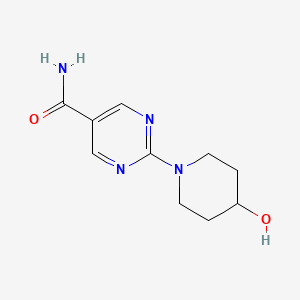

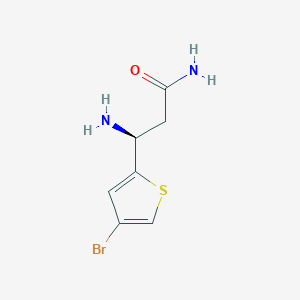
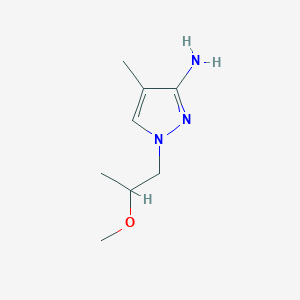
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13087295.png)
